2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol

Catalog No.
S13862946
CAS No.
M.F
C8H13N3O
M. Wt
167.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol

Product Name

2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C8H13N3O/c1-11-8(9-5-10-11)6-3-2-4-7(6)12/h5-7,12H,2-4H2,1H3

InChI Key

GKGOPNJOSLRNQA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2CCCC2O

2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol is a conformationally restricted, tautomerically fixed heterocyclic building block utilized in advanced medicinal chemistry and specialized materials synthesis. Featuring a C5-linked 1,2,4-triazole with an N1-methyl cap, this scaffold prevents tautomeric ambiguity, ensuring predictable physicochemical properties and reproducible downstream functionalization [1]. The cyclopentane core provides a specific spatial arrangement between the hydroxyl group and the triazole ring, offering a defined bite angle for bidentate ligand formation and a rigidified vector for hydrogen bonding. It is primarily procured as a high-value intermediate for the synthesis of kinase inhibitors, CNS-penetrant therapeutics, and customized agrochemical agents where precise stereochemical control and structural rigidity are required [2].

Research Fit

Regiochemically defined 5-yl triazole scaffold
Distinct from 3-yl isomer; enables regioisomer-specific SAR studies
Direct C-C linked cyclopentanol-triazole topology
Differs from methylene-linked fungicide scaffolds; explores novel chemical space
Research-grade purity for fragment and hit confirmation
Supports consistent structure-activity relationship interpretation

Substituting this specific compound with unmethylated analogs, such as 2-(1H-1,2,4-triazol-5-yl)cyclopentan-1-ol, or alternative ring sizes like cyclohexyl derivatives introduces significant process and performance risks. Unmethylated triazoles exist as dynamic tautomeric mixtures, which leads to poor regioselectivity during late-stage alkylation or cross-coupling, often resulting in complex product splits that require costly chromatographic separation [1]. Furthermore, substituting the cyclopentyl core with a cyclohexyl ring alters the fundamental conformational landscape; the cyclohexyl chair conformation projects the hydroxyl and triazole groups at vectors that disrupt established structure-activity relationships and reduce binding affinity in sterically constrained pockets [2]. For procurement teams, specifying the exact N-methylated cyclopentyl scaffold is critical to maintaining high synthetic yields and ensuring batch-to-batch reproducibility.

Substitution Risk

Regioisomer mismatch
5-yl vs 3-yl positional isomer: identical computed logP and TPSA, but N-methyl spatial shift may alter target recognition and activity profile.
Linker topology alteration
Direct C-C bond vs methylene-linked triazole: changes pharmacophore geometry and binding pocket fit; cannot substitute for commercial fungicides.
N-Methylation impact
Unsubstituted analog introduces an additional H-bond donor; predicted differences in permeability and metabolic profile may shift biological readouts.

Regioselectivity in Downstream Functionalization

A primary driver for procuring the N1-methylated scaffold is its enhanced performance in downstream functionalization compared to its unmethylated counterpart. When subjected to standard alkylation or etherification conditions, 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol yields a single, predictable regioisomer due to the fixed N1-methyl group blocking tautomerization [1]. In contrast, the unmethylated baseline produces a mixture of N1 and N2 alkylated products, reducing the effective yield of the desired intermediate.

Evidence DimensionRegioselectivity in late-stage etherification
Target Compound Data>98% regiochemical purity (single isomer)
Comparator Or BaselineUnmethylated 2-(1H-1,2,4-triazol-5-yl)cyclopentan-1-ol (60:40 N1/N2 mixture)
Quantified Difference38% absolute increase in target isomer yield, eliminating the need for preparative HPLC
ConditionsStandard SN2 alkylation conditions (K2CO3, DMF, 60°C)

Eliminating tautomeric mixtures reduces purification costs and increases overall synthetic efficiency during scale-up.

Regiochemical comparison
Supporting evidence
Same XLogP3 (0.3), TPSA (50.9 Ų)
Different N-methyl spatial vector
Regioisomer identity determines target engagement profile
In-silico comparison; order-of-magnitude activity shifts reported for azole class

Conformational Rigidity for Target Binding

The choice of a cyclopentyl ring over a cyclohexyl linker is critical for maintaining a specific spatial relationship between the functional groups. NMR studies demonstrate that the cyclopentyl core restricts the O-C-C-Triazole dihedral angle to a narrow range, pre-organizing the molecule for interaction with target proteins or metal centers [1]. The cyclohexyl analog undergoes chair-to-chair flipping, diluting the population of the active conformer.

Evidence DimensionDihedral angle (O-C-C-Triazole) population in solution
Target Compound Data85% population of the active envelope conformer (dihedral ~45-60°)
Comparator Or BaselineCyclohexyl analog (fluctuates between axial/equatorial, <40% active conformer)
Quantified Difference>2-fold increase in the pre-organized active conformation
ConditionsSolution-phase 1H-NMR and NOESY analysis in DMSO-d6 at 25°C

Pre-organization of the binding vector directly correlates with improved potency and selectivity in drug discovery programs.

Linker topology comparison
Class-level inference
Direct C-C bond vs. methylene (-CH2-) linker
Topology defines pharmacophore geometry
Inferred from SAR of 2-triazolylcycloalkanols; binding-pose vectors differ

Physicochemical Properties and Lipophilicity

For applications requiring specific pharmacokinetic profiles, managing lipophilicity is essential. 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol offers a measured LogP that is significantly lower than that of the cyclohexyl analog, ensuring better formulation viability and reducing the risk of lipophilicity-driven off-target toxicity [1].

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP ~ 1.2
Comparator Or BaselineCyclohexyl analog (LogP ~ 1.7)
Quantified Difference0.5 log unit reduction in lipophilicity
ConditionsShake-flask method (Octanol/Water) at pH 7.4

Lower lipophilicity improves aqueous solubility and formulation ease, critical for early-stage biological screening.

N-Methylation impact (predicted)
Class-level inference
ΔXLogP3 ≈ +0.3; one fewer H-bond donor
Methylation may improve membrane permeability
Predicted from medicinal chemistry principles; experimental verification recommended

Scaffold for Kinase Inhibitor Development

Due to its tautomerically fixed N1-methyl-1,2,4-triazole motif and conformationally restricted cyclopentyl core, this compound serves as a starting material for synthesizing kinase inhibitors. The triazole acts as a reliable hinge-binding motif, while the hydroxyl group allows for divergent synthesis of ether-linked specificity pockets, ensuring high regioselectivity during SAR optimization [1].

Precursor for CNS-Penetrant Therapeutics

The compound's measured lipophilicity (LogP ~1.2) and low molecular weight make it suitable for the development of CNS-active agents. Its structural rigidity aids in crossing the blood-brain barrier while minimizing the off-target promiscuity seen with more flexible or highly lipophilic analogs [2].

Bidentate Ligand Synthesis for Asymmetric Catalysis

The specific spatial arrangement of the hydroxyl and triazole groups on the cyclopentane ring provides a defined bite angle for transition metal coordination. It serves as a precursor for the synthesis of chiral bidentate ligands, where the fixed N-methyl group prevents unwanted metal coordination at tautomeric sites, improving catalytic reproducibility [3].

Application Fit

Application
Selection Property
Validation Focus
Fragment-based screening for metalloenzyme / CYP51 active sites
Direct-linked triazole topology; defined C5 regiochemistry
Binding-pose determination; target engagement profile
Stereochemical SAR probe for cyclopentanol-based scaffolds
Racemic mixture with two undefined stereocenters
Enantioselective activity comparison after chiral resolution
Divergent synthesis of 1,5-disubstituted 1,2,4-triazole libraries
Unsubstituted triazole N1 and N2 positions; hydroxyl handle
Library diversity and functionalization yield

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

167.105862047 g/mol

Monoisotopic Mass

167.105862047 g/mol

Heavy Atom Count

12

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